1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride

Description

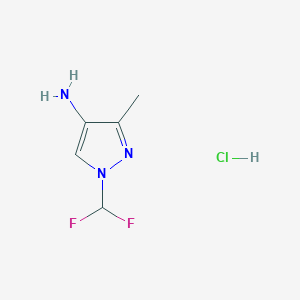

1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1431965-72-8) is a pyrazole-derived compound with a molecular formula of C₅H₈ClF₂N₃ and a molar mass of 183.59 g/mol . Its structure features a difluoromethyl (-CF₂H) group at position 1 and a methyl (-CH₃) group at position 3 of the pyrazole ring. The SMILES notation CC1=NN(C=C1N)C(F)F highlights its substitution pattern, while the hydrochloride salt enhances its solubility in polar solvents . This compound is of interest in pharmaceutical and agrochemical research due to the metabolic stability imparted by fluorine substituents and the pyrazole scaffold’s versatility in binding interactions.

Properties

IUPAC Name |

1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3.ClH/c1-3-4(8)2-10(9-3)5(6)7;/h2,5H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFXTPPEHCKHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431965-72-8 | |

| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

Substitution: The compound can undergo substitution reactions where the difluoromethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound featuring a pyrazole ring, a difluoromethyl group, and an amine group, which gives it unique chemical and biological properties. It is studied for antifungal and anticancer properties. The difluoromethyl group influences the compound's reactivity and biological activity.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex molecules for pharmaceuticals and agrochemicals.

- Biology It is studied for its potential antifungal and antibacterial activities. Its antifungal properties involve inhibiting succinate dehydrogenase, disrupting the respiratory chain in fungal cells. It is effective against fungal species that affect crops, suggesting applications in agricultural fungicides.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in developing new materials and as an intermediate in chemical manufacturing processes.

Chemical Reactions

1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride can undergo several chemical reactions.

- Oxidation It can be oxidized under specific conditions to form corresponding oxidized products.

- Reduction Reduction reactions can modify the functional groups attached to the pyrazole ring.

- Substitution It can undergo substitution reactions where the difluoromethyl or methyl groups are replaced by other functional groups. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.

Comparison with Similar Compounds

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole This compound has a similar core structure but lacks the amine group, which can affect its reactivity and applications.

- 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one It is a precursor in the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride.

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides These are used in developing fungicides and have similar structural features .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring

Difluoromethyl vs. Fluoroethyl Substituents

- 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride ():

- Substitution: A 2-fluoroethyl (-CH₂CH₂F) group replaces the difluoromethyl group.

- Impact: The longer alkyl chain increases molecular weight (estimated ~223 g/mol for C₆H₁₂Cl₂FN₃) and lipophilicity compared to the target compound. The dihydrochloride salt may improve aqueous solubility but could alter pharmacokinetic profiles .

Difluoromethyl vs. Halogenated Aromatic Substituents

- {[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine hydrochloride (): Substitution: A 4-fluorophenyl group is attached to the pyrazole.

- 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS: 1179359-70-6, ): Substitution: A 3-chloro-4-fluorophenyl group replaces the difluoromethyl.

Positional Isomerism

Salt Form and Solubility

Functional Group Modifications

- 3-Amino-N-cyclopropyl-N-methylpropanamide hydrochloride (): Structure: Replaces the pyrazole core with a propanamide backbone.

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Salt Form | Potential Applications |

|---|---|---|---|---|---|

| Target: 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine HCl (1431965-72-8) | C₅H₈ClF₂N₃ | 183.59 | 1-CF₂H, 3-CH₃ | Hydrochloride | Pharmaceuticals, Agrochemicals |

| 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride | C₆H₁₂Cl₂FN₃* | ~223.0* | 1-CH₂CH₂F, 3-CH₃ | Dihydrochloride | Drug intermediates |

| {[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine HCl (MFCD09055225) | C₁₁H₁₃ClFN₃ | 257.70 | 1-(4-Fluorophenyl), 4-CH₂NHCH₃ | Hydrochloride | Kinase inhibitors |

| 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine HCl (EN300-781425) | C₅H₈ClF₂N₃ | 183.59 | 5-CF₂H, 1-CH₃ | Hydrochloride | Isomer-specific drug candidates |

| Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride (1909327-84-9) | C₆H₁₄Cl₂N₄ | 213.11 | 4-CH₂NHCH₃, 3-CH₃ | Dihydrochloride | Material science, Catalysts |

*Estimated based on molecular formula.

Biological Activity

1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a difluoromethyl group and a pyrazole ring. This compound has been primarily studied for its biological activities, particularly in antifungal applications and potential anticancer effects.

Chemical Structure and Properties

The molecular structure of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride is characterized by:

- A pyrazole ring , which is a five-membered heterocyclic compound containing two nitrogen atoms.

- A difluoromethyl group attached to the pyrazole, enhancing its biological reactivity.

- An amine group , which contributes to its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes. Notably, it has been shown to inhibit succinate dehydrogenase , an enzyme critical for mitochondrial respiration in fungi, positioning it as a candidate for fungicide development. The difluoromethyl group may also enhance binding affinity to various molecular targets, influencing the compound's efficacy against pathogens.

Antifungal Properties

1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride has demonstrated significant antifungal activity:

- Mechanism : It acts by inhibiting succinate dehydrogenase, disrupting the respiratory chain in fungal cells.

- Target Pathogens : Effective against various fungal species that affect crops, suggesting potential applications in agricultural fungicides.

Anticancer Activity

Research indicates potential anticancer properties:

Case Studies

- Antifungal Efficacy : In controlled laboratory settings, 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride was tested against common phytopathogenic fungi. Results indicated effective inhibition at varying concentrations, showcasing its potential as an agricultural fungicide.

- Anticancer Potential : Although direct studies on this specific compound are scarce, related pyrazole compounds have exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Future research could elucidate similar effects for 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride, and how can they be methodologically addressed?

- Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization, with strict control over reaction parameters (temperature, solvent polarity, and pH). Challenges include regioselectivity in pyrazole ring formation and stability of the difluoromethyl group. Methodological solutions:

- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Employ catalysts like copper(I) iodide for selective C–N bond formation .

- Purification via recrystallization or column chromatography to isolate high-purity product .

Q. How can researchers confirm the structural integrity and purity of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride post-synthesis?

- Answer : Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and F NMR to verify substituent positions and fluorine incorporation .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) .

- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .

- HPLC : To assess purity (>95% threshold for biological assays) .

Q. What are the recommended storage conditions to maintain the stability of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride?

- Answer : Store in airtight, light-resistant containers at –20°C under inert atmosphere (argon/nitrogen). The hydrochloride salt enhances stability, but hygroscopicity necessitates desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and reactivity of the pyrazole ring, and what implications does this have for biological activity?

- Answer : The electron-withdrawing difluoromethyl group increases ring electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. This modification can improve binding affinity to targets like kinase inhibitors or GPCRs. Computational studies (DFT) are recommended to map electrostatic potential surfaces .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Answer : Contradictions may arise from:

- Purity variability : Re-evaluate compound purity via HPLC and elemental analysis .

- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability .

- Target specificity : Use knockout models or competitive binding assays to confirm on-target effects .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer :

- Salt selection : Hydrochloride salts improve aqueous solubility; alternative counterions (e.g., mesylate) may be tested .

- Prodrug strategies : Introduce ester or amide prodrug moieties to enhance membrane permeability .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes for in vivo formulations .

Physical and Chemical Properties

Methodological Considerations for Advanced Studies

- Crystallographic Refinement : Use SHELXL for high-resolution structure determination, especially for tracking fluorine positions and hydrogen-bonding networks .

- Mechanistic Probes : Isotopic labeling (e.g., F) to study metabolic pathways or degradation kinetics .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., trifluoromethyl, chloro) to map pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.